molecular formula C12H26O B3058764 9-Methylundecan-1-ol CAS No. 91635-46-0

9-Methylundecan-1-ol

Cat. No.: B3058764
CAS No.: 91635-46-0
M. Wt: 186.33 g/mol
InChI Key: BPCAUKGHVSVGCW-UHFFFAOYSA-N
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Description

9-Methylundecan-1-ol: is an organic compound with the molecular formula C12H26O . It is a type of alcohol characterized by a methyl group attached to the ninth carbon of an undecanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Methylundecan-1-ol can undergo oxidation reactions to form 9-methylundecanoic acid.

    Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 9-Methylundecan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: This compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry:

Mechanism of Action

The mechanism of action of 9-Methylundecan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

    2-Methylundecanol: Similar in structure but with the methyl group attached to the second carbon.

    10-Methylundecan-2-one: A ketone with the methyl group at the tenth position.

    Undecan-1-ol: The parent compound without the methyl substitution.

Uniqueness:

Properties

IUPAC Name

9-methylundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCAUKGHVSVGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567346
Record name 9-Methylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91635-46-0
Record name 9-Methylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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